molecular formula C5H8ClN3O B3106481 6-Methoxypyridazin-3-amine hydrochloride CAS No. 1589503-98-9

6-Methoxypyridazin-3-amine hydrochloride

Cat. No.: B3106481
CAS No.: 1589503-98-9
M. Wt: 161.59 g/mol
InChI Key: SMQXTAFGVWBZDG-UHFFFAOYSA-N
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Description

6-Methoxypyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C5H8ClN3O. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxypyridazin-3-amine hydrochloride can be synthesized through several methods. One common route involves the reaction of aniline with formaldehyde, followed by cyclization and subsequent methoxylation . The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridazin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

6-Methoxypyridazin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxypyridazin-3-amine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and amine functionality make it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

6-methoxypyridazin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-9-5-3-2-4(6)7-8-5;/h2-3H,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQXTAFGVWBZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589503-98-9
Record name 6-methoxypyridazin-3-amine—hydrogen chloride (1/1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.276.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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